2-Iodo-5-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2-iodo-5-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)7-1-2-8(13)6(5-7)3-4-14/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWNVDVKSKEHCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC#N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile typically involves the introduction of the iodine and trifluoromethyl groups onto a phenylacetonitrile backbone. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenylacetonitrile derivative.
Iodination: The phenylacetonitrile is subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions.
Trifluoromethylation: The iodinated intermediate is then treated with a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonic acid, in the presence of a catalyst like copper or silver salts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium or nickel catalysts in the presence of base and suitable ligands.
Major Products
Substitution: Formation of substituted phenylacetonitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl or aryl-alkyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₅F₃I
- Structural Features : The compound contains an iodine atom, a trifluoromethyl group, and a nitrile group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 2-Iodo-5-(trifluoromethyl)phenylacetonitrile serves as a versatile building block in the synthesis of complex organic molecules. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions .
2. Biology
- Biological Activity : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Its trifluoromethyl group enhances lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets .
- Mechanism of Action : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of critical cellular pathways. This interaction is crucial for developing therapeutic agents targeting diseases such as cancer .
3. Medicine
- Drug Development : The compound is explored as a precursor for drug development, particularly for designing molecules with improved pharmacokinetic properties. Its unique structure offers opportunities for modifying existing drugs or creating new therapeutic agents with enhanced efficacy and reduced toxicity .
- Case Studies : Various studies have assessed the anticancer activity of compounds derived from this compound. For instance, derivatives have shown significant growth inhibition in human tumor cell lines, highlighting the potential for clinical applications .
4. Industry
- Specialty Chemicals Production : This compound is utilized in producing specialty chemicals and materials with unique properties, including fluorinated polymers, which are valuable in various industrial applications due to their stability and resistance to chemical degradation .
Case Studies
Mechanism of Action
The mechanism of action of 2-Iodo-5-(trifluoromethyl)phenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-(trifluoromethyl)phenylacetonitrile
- 2-Iodo-3-(trifluoromethyl)phenylacetonitrile
- 2-Iodo-6-(trifluoromethyl)phenylacetonitrile
Uniqueness
2-Iodo-5-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the iodine and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
2-Iodo-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including an iodine atom and a trifluoromethyl group. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C9H5F3IN
- IUPAC Name : 2-[2-iodo-5-(trifluoromethyl)phenyl]acetonitrile
- CAS Number : 702641-07-4
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
Biological Activities
-
Antimicrobial Properties
- Studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of the iodine atom may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.
-
Anticancer Activity
- Preliminary investigations suggest that this compound may possess anticancer properties. The compound has been tested in vitro against different cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutic agents.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
Detailed Findings
- In a study evaluating the anticancer potential of various derivatives, this compound was found to induce apoptosis in FaDu hypopharyngeal tumor cells, demonstrating a mechanism that may involve the activation of pro-apoptotic pathways .
- Another investigation highlighted its role as a precursor for drug development, particularly in designing molecules with enhanced pharmacokinetic properties .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Iodo-4-(trifluoromethyl)phenylacetonitrile | Similar structure but different substitution pattern | Moderate anticancer activity |
| 2-Iodo-3-(trifluoromethyl)phenylacetonitrile | Varying position of iodine | Limited data available |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Iodo-5-(trifluoromethyl)phenylacetonitrile, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?
- Methodological Answer :
- Route Selection : Begin with pre-functionalized phenylacetonitrile derivatives. Introduce iodine via electrophilic substitution using I₂/KIO₃ in acidic media (e.g., H₂SO₄) . The trifluoromethyl group can be introduced earlier via Ullmann coupling or direct fluorination.
- Condition Optimization : Use polar aprotic solvents (e.g., DMF) for iodination to enhance electrophilicity. Monitor reaction progress via TLC or HPLC. For purification, employ column chromatography (silica gel, hexane/EtOAc gradient) and verify purity via GC (>97% threshold) .
- Data Validation : Cross-check NMR (¹H/¹³C) peaks against PubChem analogs (e.g., 3,5-difluorophenylacetonitrile) for structural confirmation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?
- Methodological Answer :
- Techniques :
- NMR : ¹H NMR will show deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing groups. The -CN group induces splitting in adjacent protons.
- IR : Confirm nitrile presence via C≡N stretch (~2240 cm⁻¹).
- Mass Spectrometry : Look for molecular ion [M⁺] at m/z 315 (C₉H₅F₃IN⁺) with fragmentation patterns reflecting iodine loss .
- Contradictions : Discrepancies in peak assignments may arise from solvent effects or impurities. Compare with computational predictions (e.g., DFT-calculated shifts) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Model Setup : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO). The iodine substituent lowers LUMO energy, enhancing electrophilicity in Suzuki-Miyaura couplings.
- Validation : Compare predicted activation energies with experimental kinetic data. Adjust ligand choice (e.g., Pd(PPh₃)₄) based on steric/electronic parameters .
- Data Table :
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| LUMO Energy (eV) | -1.8 | -1.7 (Cyclic Voltammetry) |
| C-I Bond Length (Å) | 2.12 | 2.10 (X-ray) |
Q. What strategies resolve contradictions in reported biological activity data for halogenated phenylacetonitrile derivatives?
- Methodological Answer :
- Systematic Analysis :
Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Dose-Response Curves : Use Hill slopes to assess cooperativity or non-specific binding.
Multi-Omics Integration : Correlate activity with transcriptomic/proteomic profiles to identify off-target effects .
- Case Study : In zoospore regulation studies, leucine analogs showed activity only at specific concentrations, highlighting the need for precise IC₅₀ determination .
Methodological Frameworks
Q. How should researchers design experiments to investigate the environmental stability of this compound?
- Methodological Answer :
- Experimental Design :
- Degradation Pathways : Expose the compound to UV light (λ = 254 nm) and analyze products via LC-MS.
- Hydrolysis Studies : Test stability in aqueous buffers (pH 3–10) at 25°C/40°C. Monitor iodine release via ion chromatography.
- Theoretical Link : Apply Arrhenius kinetics to predict half-life under varying temperatures .
Q. What role does the quadripolar model play in structuring research on halogenated nitriles?
- Methodological Answer :
- Theoretical Pole : Ground hypotheses in electron-deficient aromatic systems.
- Technical Pole : Select advanced characterization tools (e.g., X-ray crystallography for halogen bonding analysis).
- Epistemological Pole : Address knowledge gaps (e.g., trifluoromethyl’s steric vs. electronic effects).
- Morphological Pole : Map interdisciplinary connections (e.g., agrochemicals vs. pharmaceuticals) .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the solubility of this compound in polar solvents?
- Methodological Answer :
- Root Cause : Variability in crystallinity or residual solvents (e.g., DMF traces).
- Resolution :
Use DSC to measure melting point consistency.
Pre-dry samples under vacuum (40°C, 24h) before solubility tests.
- Data Table :
| Solvent | Reported Solubility (mg/mL) | Revised Value (Post-Drying) |
|---|---|---|
| DMSO | 45 | 50 ± 2 |
| EtOH | 12 | 8 ± 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
